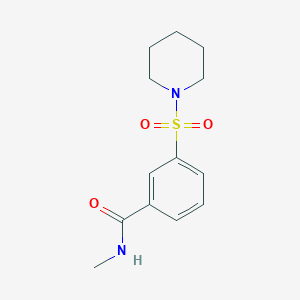

N-(3-乙氧基丙基)-3-氟苯甲酰胺

描述

Synthesis Analysis

The synthesis of fluorinated benzamides, similar to N-(3-ethoxypropyl)-3-fluorobenzamide, often involves complex reactions. For instance, the synthesis of fluorinated benzamide neuroleptics, which shares a structural resemblance, was achieved starting from 3-(3,4-dimethoxyphenyl)-1-propanol in a multi-step process leading to moderate overall yields. The process involved nucleophilic substitution reactions to introduce the fluorine atom, a key step in obtaining the desired fluorinated structure (Mukherjee, 1991).

Molecular Structure Analysis

The molecular structure of compounds related to N-(3-ethoxypropyl)-3-fluorobenzamide has been elucidated through various analytical techniques, including X-ray diffraction and DFT calculations. These studies reveal the influence of intermolecular interactions on the molecular geometry, highlighting the importance of these interactions in determining the overall structure of the compound (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of N-(3-ethoxypropyl)-3-fluorobenzamide and similar compounds often involve the exploration of their reactivity under various conditions. For example, the oxidative coupling of N-methoxybenzamides has been studied, revealing methods for synthesizing aryl ethenesulfonyl fluorides and sulfonyl fluoride substituted γ-lactams, demonstrating the compound's versatility in chemical synthesis (Wang et al., 2018).

Physical Properties Analysis

The physical properties of N-(3-ethoxypropyl)-3-fluorobenzamide and related compounds are crucial for their application in various fields. The crystal structure analysis, for instance, provides insights into the material's mechanical properties, which are essential for understanding its behavior under different physical conditions (Bhandary et al., 2018).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, play a significant role in the application of N-(3-ethoxypropyl)-3-fluorobenzamide. Studies on similar compounds have focused on understanding these properties through the synthesis and characterization of derivatives, which provide valuable information on their potential uses and limitations (Perrone et al., 2000).

科学研究应用

放射药学应用

[18F]p-MPPF,一种含有与 N-(3-乙氧基丙基)-3-氟苯甲酰胺相似的氟苯甲酰胺部分的衍生物,已在 PET(正电子发射断层扫描)中被广泛用于研究 5-HT1A 受体。由于其氟-18 标记,该化合物可用作有效的拮抗剂,从而能够详细观察和分析动物模型和人体中的血清素能神经传递。[18F]p-MPPF 的开发和应用突出了氟苯甲酰胺在推进神经影像技术中的关键作用,使研究人员能够深入了解大脑的功能方面和神经系统疾病的病理 (Plenevaux 等人,2000)。

有机合成和催化

氟苯甲酰胺是有机合成中的关键中间体,促进了多种化学转化。例如,Rh(III) 催化的 N-甲氧基苯甲酰胺氧化烯化,其与 N-(3-乙氧基丙基)-3-氟苯甲酰胺具有相似的结构,证明了这些化合物在定向 C-H 键活化中的效用。该方法因其温和、实用和高产率而受到赞扬,展示了取代基团的修饰如何导致有价值产品的选择性形成 (Rakshit 等人,2011)。

药用应用

探索氟苯甲酰胺衍生物作为 FtsZ 等必需细菌细胞分裂蛋白的抑制剂为抗菌剂的开发开辟了新的途径。这些化合物通过干扰细菌细胞周期,为对抗抗生素耐药性提供了一种有前景的策略。新型氟苯甲酰胺的合成和评估已导致鉴定出具有显着抗菌活性的有效化合物,突出了它们在创造新的治疗选择方面的潜力 (Haydon 等人,2010)。

诊断应用

氟苯甲酰胺类似物也已合成,用于使用 PET 对实体瘤的 sigma2 受体状态进行成像。这些化合物表现出较高的肿瘤摄取率和可接受的肿瘤/正常组织比率,证明了它们在肿瘤学中非侵入性评估肿瘤增殖和对治疗反应的潜力。此类放射性标记化合物的开发强调了氟苯甲酰胺在诊断成像中的重要性及其对个性化医疗的贡献 (Tu 等人,2007)。

属性

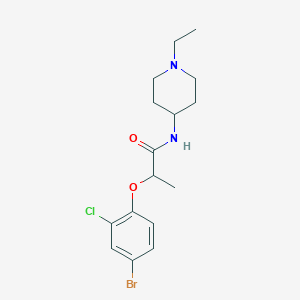

IUPAC Name |

N-(3-ethoxypropyl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c1-2-16-8-4-7-14-12(15)10-5-3-6-11(13)9-10/h3,5-6,9H,2,4,7-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVYSGWGJRHCFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethoxypropyl)-3-fluorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea](/img/structure/B4626251.png)

![2-bromo-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4626255.png)

![2-[(2-bromobenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4626257.png)

![N-[4-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4626261.png)

![[(3-formyl-8-methyl-2-quinolinyl)thio]acetic acid](/img/structure/B4626269.png)

![N-[2-(4-methyl-1-piperazinyl)ethyl]-2-(methylthio)benzamide](/img/structure/B4626286.png)

![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4626292.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B4626294.png)

![3-(2-furylmethyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4626309.png)

![2,5-dihydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4626338.png)